Farnesyl-Met-OMe
Overview
Description
Farnesyl-Met-OMe, also known as farnesylated methionine methyl ester, is a compound that features a farnesyl group attached to a methionine residue which is further esterified. This compound is part of a broader class of farnesylated peptides and proteins, which play significant roles in various biological processes, including signal transduction and protein-protein interactions.
Mechanism of Action
Target of Action
Farnesyl-Met-OMe, also known as Farnesol, is a sesquiterpenoid precursor of insect juvenile hormones that has juvenile hormone activity itself . It is omnipresent in all eukaryotes and is involved in the synthesis of squalene-cholesterol-steroids in chordates/vertebrates, and of the insect/arthropod juvenile hormones, esters of farnesol, in the mevalonate biosynthetic pathway .
Mode of Action
Farnesol has been shown to be a potent endogenous inhibitor of N-type voltage-gated Ca 2+ channels in some mammalian cell types . It functions as a flexible hydrophobic molecular valve for restricting untimely Ca 2+ passage through some types of canonical Ca 2+ channels, using covalently bound farnesyl- or geranyl-geranyl group attachment as well as GPCRs-G proteins all containing a prenyl group .
Biochemical Pathways
Farnesol is involved in the mevalonate pathway, an essential, highly conserved, and dynamic metabolic pathway . It functions as a metabolic intermediate of this pathway . The mevalonate pathway and Ca 2+ channels originated early in eukaryotic evolution and have since been well conserved .
Pharmacokinetics
It is known that farnesyltransferase inhibitors, which inhibit the enzyme farnesyltransferase that couples a 15-carbon isoprenyl group to proteins, have been used in clinical testing . These inhibitors block Ras activation through inhibition of the enzyme farnesyltransferase, ultimately resulting in cell growth arrest .
Result of Action
Farnesol has been shown to inhibit the formation of microbial biofilms and synergize with antimicrobials used in clinical practice . It can also block the effects of isoprenoid biosynthesis inhibitors such as fosmidomycin, bisphosphonates, or statins in several organisms .
Action Environment
The action of Farnesol can be influenced by environmental factors. For example, it has been shown that Farnesol can protect proteins from heat-stress-induced denaturation . Furthermore, it has been suggested that Farnesol may function in protecting the spermatozoa against toxic Ca 2+ concentrations, and in enabling their flagellum to undulate .
Biochemical Analysis
Biochemical Properties
Farnesyl-Met-OMe plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with farnesyltransferase, an enzyme that catalyzes the attachment of a farnesyl group to target proteins, facilitating their membrane localization and interactions with downstream effectors .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the localization and function of farnesylated proteins, such as the Ras superfamily of small GTPases, which play a role in regulating cell growth and differentiation . Additionally, this compound can modulate calcium homeostasis by acting as a flexible hydrophobic molecular valve, restricting untimely calcium passage through certain types of calcium channels .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with farnesyltransferase, which attaches a farnesyl group to target proteins. This post-translational modification is essential for the membrane localization and function of these proteins . This compound also influences gene expression by modulating the activity of transcription factors sensitive to calcium levels . Furthermore, it can inhibit or activate enzymes involved in various metabolic pathways, thereby affecting cellular function at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. This compound has been shown to be relatively stable under controlled conditions, but its long-term effects on cellular function can vary depending on the experimental setup . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can enhance the function of farnesylated proteins and improve cellular signaling pathways . At higher doses, this compound may exhibit toxic or adverse effects, such as disrupting calcium homeostasis and causing cell death . It is crucial to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the mevalonate pathway, which is essential for the synthesis of cholesterol and other isoprenoids . It interacts with enzymes and cofactors in these pathways, influencing metabolic flux and metabolite levels. This compound can also affect the synthesis of farnesyl pyrophosphate, a key intermediate in the mevalonate pathway .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect its localization and accumulation in specific cellular compartments. This compound’s distribution is crucial for its function, as it needs to reach its target proteins to exert its effects .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. Farnesylation directs this compound to specific compartments or organelles, such as the plasma membrane or endomembranes . This localization is essential for its activity and function, as it needs to be in the right place to interact with its target proteins and modulate cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Farnesyl-Met-OMe typically involves the farnesylation of methionine methyl ester. This process can be achieved through the reaction of farnesyl pyrophosphate with methionine methyl ester in the presence of a farnesyltransferase enzyme. The reaction conditions often include a buffered aqueous solution at a pH conducive to enzyme activity, typically around pH 7.5 to 8.0 .
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods where genetically engineered microorganisms express the necessary enzymes for farnesylation. These microorganisms can be cultured in large bioreactors under controlled conditions to optimize yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Farnesyl-Met-OMe can undergo various chemical reactions, including:
Oxidation: The farnesyl group can be oxidized to form farnesyl alcohol or farnesyl aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methionine residue can undergo substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include farnesyl alcohol, farnesyl aldehyde, and various substituted methionine derivatives .
Scientific Research Applications
Farnesyl-Met-OMe has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of farnesylation on protein function and stability.
Biology: this compound is used to investigate the role of farnesylated proteins in cellular processes such as signal transduction and membrane association.
Medicine: Research into farnesylated compounds has implications for understanding diseases like cancer and Alzheimer’s disease, where protein farnesylation plays a critical role.
Industry: This compound and related compounds are explored for their potential in developing new therapeutic agents and biotechnological applications .
Comparison with Similar Compounds
Similar Compounds
Farnesyl pyrophosphate: A precursor in the biosynthesis of farnesylated proteins.
Geranylgeranyl-Met-OMe: Similar to Farnesyl-Met-OMe but with a geranylgeranyl group instead of a farnesyl group.
Farnesylated peptides: Various peptides that undergo farnesylation for functional studies
Uniqueness
This compound is unique due to its specific structure, which allows it to serve as a model for studying the effects of farnesylation on methionine-containing peptides. Its ability to mimic the natural farnesylation process makes it valuable for research into protein function and disease mechanisms .
Properties
IUPAC Name |
methyl (2S)-4-methylsulfanyl-2-[[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]amino]butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37NO2S/c1-17(2)9-7-10-18(3)11-8-12-19(4)13-15-22-20(14-16-25-6)21(23)24-5/h9,11,13,20,22H,7-8,10,12,14-16H2,1-6H3/b18-11+,19-13+/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIAEXUSWOQQGR-UJMPLXFMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCNC(CCSC)C(=O)OC)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CN[C@@H](CCSC)C(=O)OC)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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